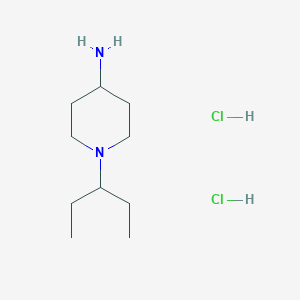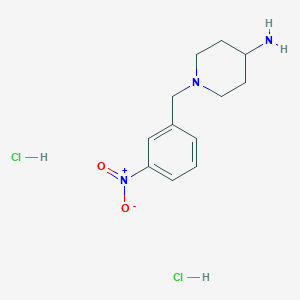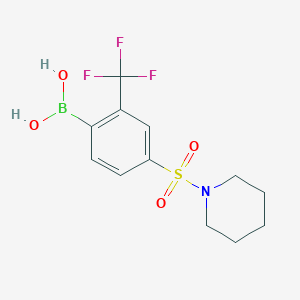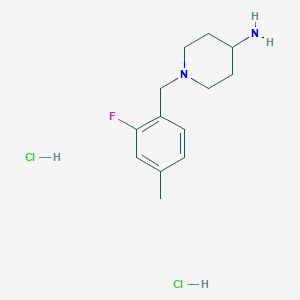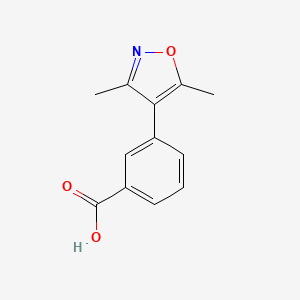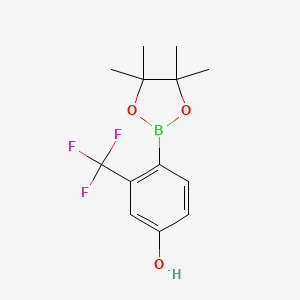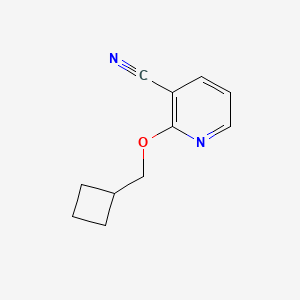
2-(Cyclobutylmethoxy)nicotinonitrile
説明
2-(Cyclobutylmethoxy)nicotinonitrile, also known as CBMN, is a chemical compound that has a wide range of applications in scientific research. It is a derivative of nicotinonitrile and can be synthesized from a variety of starting materials. CBMN has been used in research studies related to drug development and metabolic pathways, among other applications.
科学的研究の応用
Luminescent Properties
2-Methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, a derivative of nicotinonitrile, has been studied for its potential as a blue light-emitting material. The compound displayed promising absorption and fluorescence properties, and exhibited a positive solvatochromic effect, indicating its utility in photophysical applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Cytotoxicity and Anticancer Potential
New series of nicotinonitrile and furo[2,3-b]pyridine derivatives have been synthesized and evaluated for cytotoxicity against various tumor cell lines. Certain derivatives exhibited significant cytotoxicity, suggesting the potential of nicotinonitrile derivatives in developing anticancer agents (Ibrahim et al., 2018).
Corrosion Inhibition
Nicotinonitrile derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. The compounds showed high inhibition efficiency, suggesting their utility in industrial applications to protect metals from corrosion (Singh et al., 2016).
Solar Cell Efficiency
A derivative of nicotinonitrile was synthesized and investigated for its photovoltaic performances in dye-sensitized solar cells. The study demonstrated improved efficiency of the solar cells when the compound was used as a co-sensitizer dye, highlighting its potential in enhancing solar cell technology (Hemavathi et al., 2019).
Molecular Docking and Pharmaceutical Applications
Nicotinonitrile derivatives have been used as scaffolds to develop novel antineoplastic agents. These compounds were synthesized and evaluated against different cancer cell lines, showing potential cytotoxic effects. This highlights the role of nicotinonitrile derivatives in pharmaceutical research and drug development (El‐sayed, Elsayed, & Amr, 2021).
Antimicrobial and Antioxidant Activities
Nicotinonitrile derivatives have been evaluated for their antimicrobial and antioxidant activities. The compounds showed significant activity against a panel of bacterial strains and exhibited promising antioxidant activities. This suggests the potential of these derivatives in developing new antimicrobial and antioxidant agents (Al-Hazmy et al., 2022).
Molluscicidal Activity
Nicotinonitrile derivatives were designed and synthesized to assess their molluscicidal activity against land snails. The study revealed that certain derivatives had a significant toxic effect on the snails, indicating their potential as molluscicidal agents (Maaroof et al., 2022).
作用機序
Target of Action
The primary target of 2-(Cyclobutylmethoxy)nicotinonitrile, also known as CBMN, is involved in DNA metabolism . This suggests that the compound interacts with the DNA or related enzymes in the cell.
Mode of Action
It is known to affect dna metabolism . This could mean that CBMN interacts with enzymes involved in DNA replication, repair, or transcription, leading to changes in these processes.
Result of Action
The molecular and cellular effects of CBMN’s action are likely related to its impact on DNA metabolism
生化学分析
Biochemical Properties
2-(Cyclobutylmethoxy)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinonitrile hydratase, an enzyme that catalyzes the hydration of nicotinonitrile to nicotinamide. This interaction is crucial for the conversion of nicotinonitrile derivatives into biologically active compounds. Additionally, this compound has been shown to bind to certain receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to nicotinic acetylcholine receptors, leading to their activation or inhibition depending on the context. This binding triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors. Additionally, this compound can inhibit certain enzymes, such as nicotinonitrile hydratase, thereby modulating the levels of nicotinamide and other related compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and metabolic processes. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and memory in rodents, likely due to its interaction with nicotinic acetylcholine receptors. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The interaction of this compound with metabolic enzymes and cofactors is crucial for its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for the compound’s activity and function within the cell .
特性
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-5-2-6-13-11(10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAGMUCUMTRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



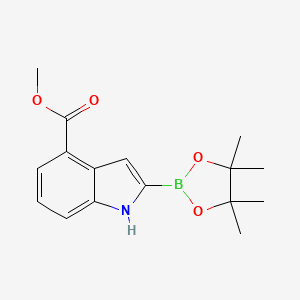
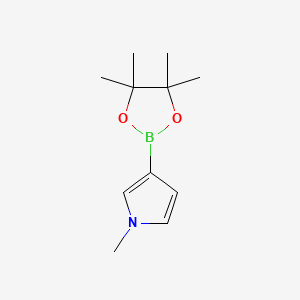
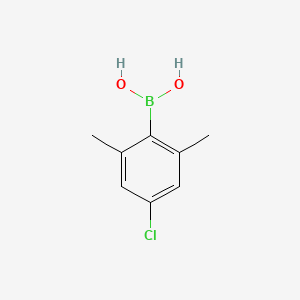
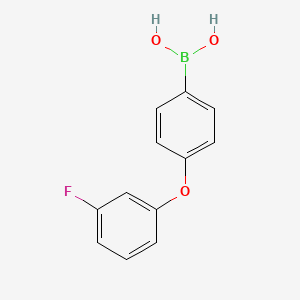
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)

